

Stereoselective Synthesis of (1-Ethynylcyclopropyl)methanol: An Application and Protocol Guide

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Compound of Interest

Compound Name: (1-Ethynylcyclopropyl)methanol

Cat. No.: B1529724

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Introduction

(1-Ethynylcyclopropyl)methanol is a valuable chiral building block in medicinal chemistry and materials science. The unique combination of a rigid, strained cyclopropane ring and a reactive ethynyl group provides a scaffold for the synthesis of complex molecular architectures with defined three-dimensional orientations. The stereochemistry of the hydroxyl-bearing carbon is crucial for the biological activity and material properties of its derivatives. This guide provides a detailed overview of the primary strategies for the stereoselective synthesis of **(1-ethynylcyclopropyl)methanol**, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically enriched **(1-ethynylcyclopropyl)methanol** can be approached through several distinct strategies. The choice of strategy often depends on the available starting materials, desired scale, and the required level of enantiopurity. This guide will focus on three principal and effective approaches:

- Asymmetric Cyclopropanation of an Alkynyl-Substituted Allylic Alcohol: This is a highly convergent approach where the chiral center is established during the formation of the cyclopropane ring.

- Diastereoselective Addition of an Ethynyl Group to a Chiral Cyclopropyl Aldehyde Derivative:
In this strategy, a chiral auxiliary is used to direct the facial addition of an ethynyl nucleophile to a cyclopropanecarboxaldehyde.
- Enzymatic Kinetic Resolution of Racemic **(1-Ethynylcyclopropyl)methanol**: This method is particularly useful when a racemic mixture of the target molecule is readily accessible.

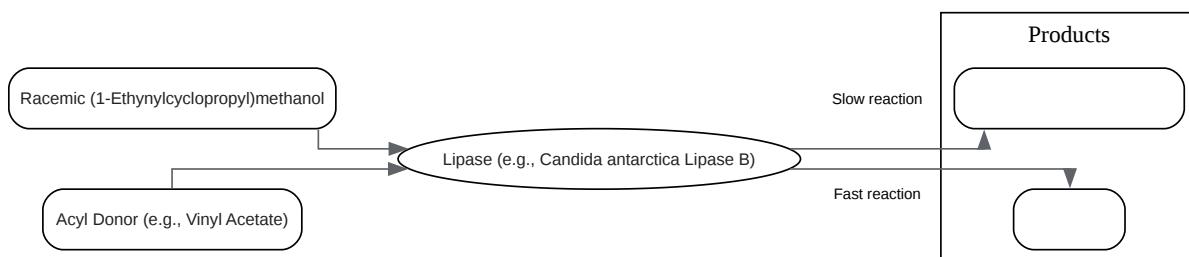
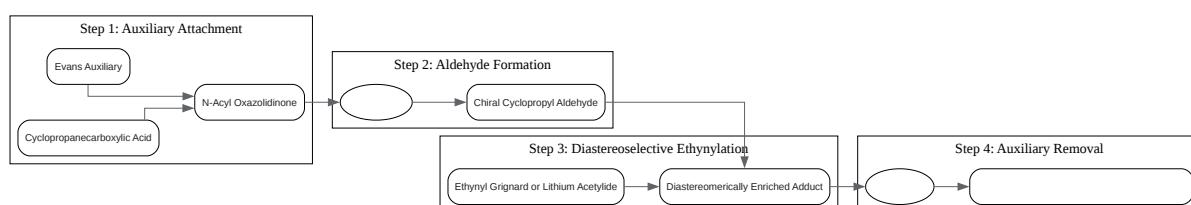
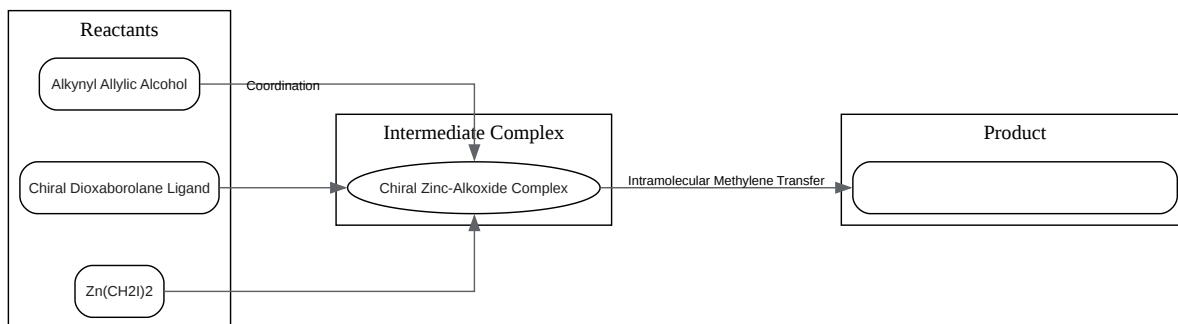
The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for each of these strategies.

Strategy 1: Asymmetric Cyclopropanation via Charette-Hruby Reaction

The Charette-Hruby modification of the Simmons-Smith reaction is a powerful method for the enantioselective cyclopropanation of allylic alcohols. This reaction utilizes a stoichiometric amount of a chiral dioxaborolane ligand to direct the delivery of the methylene group from a zinc carbenoid to one face of the double bond.

Causality of Stereoselection

The stereochemical outcome of the Charette-Hruby cyclopropanation is dictated by the formation of a chiral Lewis acid-catalyst complex *in situ*. The allylic alcohol substrate coordinates to the zinc carbenoid, and the chiral dioxaborolane ligand creates a sterically defined environment that favors the approach of the methylene group to one of the two diastereotopic faces of the alkene. The result is a highly predictable and often highly enantioselective cyclopropanation.



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